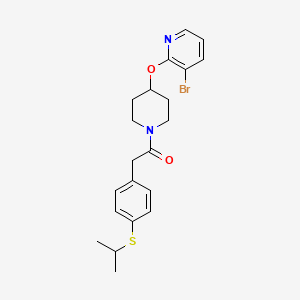

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound featuring a piperidine core substituted with a 3-bromo-pyridin-2-yloxy group at the 4-position and an ethanone moiety linked to a 4-(isopropylthio)phenyl group. Although direct synthesis data for this compound are absent in the provided evidence, analogous piperidine-based derivatives (e.g., ) suggest synthetic routes involving nucleophilic substitution or coupling reactions to install the bromopyridine and thioether functionalities .

Properties

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O2S/c1-15(2)27-18-7-5-16(6-8-18)14-20(25)24-12-9-17(10-13-24)26-21-19(22)4-3-11-23-21/h3-8,11,15,17H,9-10,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHQANFNHKOFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves several steps:

Formation of the Piperidine Ring: : The starting materials, including 3-bromopyridine and piperidine, undergo a nucleophilic substitution reaction to form the intermediate piperidine derivative.

Coupling with Isopropylthio Phenyl Group: : The intermediate is then coupled with 4-isopropylthiophenyl chloride under specific reaction conditions, such as the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction times. Advanced techniques like continuous flow synthesis could be employed to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce new functional groups or alter existing ones.

Reduction: : Reduction reactions, using agents like lithium aluminum hydride or sodium borohydride, can modify the compound's structure to achieve desired properties.

Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups, enhancing the compound's reactivity.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

Catalysis: : Used as a catalyst or catalyst precursor in various organic reactions.

Material Science: : Employed in the synthesis of advanced materials with specific properties.

Biology

Biological Probes: : Utilized in biological research as probes to study cellular processes and interactions.

Drug Discovery: : Potential lead compound for developing new pharmaceuticals targeting specific diseases.

Medicine

Therapeutic Agent: : Investigated for its potential therapeutic effects in treating various conditions.

Industry

Chemical Manufacturing: : Applied in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves its interaction with molecular targets in biological systems. It may act by binding to specific receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Piperidine Substitutions

- Target Compound : 4-((3-Bromopyridin-2-yl)oxy)piperidine.

- Analog 1 (): 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS 349430-29-1) replaces the bromopyridinyloxy group with a 4-methylpiperidine and a 4-bromophenyl ethanone. This results in reduced hydrogen-bonding capacity compared to the target compound’s oxygen-linked pyridine .

- Analog 2 () : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one features a trifluoromethylpyridine group, enhancing metabolic stability but increasing steric hindrance compared to the target’s bromopyridine .

B. Aromatic Ring Modifications

- Target Compound : 4-(Isopropylthio)phenyl group.

- Analog 3 (): 2-(4-Bromophenoxy)-3-isopropylbenzothieno-pyrimidin-4(3H)-one uses a bromophenoxy group, which may confer similar halogen bonding but lacks the thioether’s lipophilicity .

- Analog 4 () : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile replaces the thioether with a methoxy-hydroxy-phenyl system, reducing logP but improving antioxidant activity (79.05% radical scavenging) .

Physicochemical Properties

The target compound’s higher logP (vs. Analog 1) reflects the isopropylthio group’s contribution to hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Molecular Docking and Binding Affinity

Docking studies () revealed that bromophenyl-pyridinone derivatives bind strongly to bacterial DNA gyrase (binding affinity: -9.2 kcal/mol). The target compound’s 3-bromopyridine may similarly interact with hydrophobic enzyme pockets, though its bulkier substituents could reduce fit compared to smaller halogens (e.g., fluorine) .

Biological Activity

The compound 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone , identified by its CAS number 1448048-15-4, is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features, including a piperidine ring and a bromopyridine moiety, suggest diverse biological activities that merit detailed investigation.

Structural Formula

The structural formula of the compound can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 449.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| CAS Number | 1448048-15-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The presence of the bromopyridine group enhances its affinity for various biological targets, potentially influencing pathways related to cancer proliferation and antimicrobial activity.

Pharmacological Profiles

Using computational tools like the Prediction of Activity Spectra for Substances (PASS), predictions indicate that this compound may exhibit:

- Antitumor Activity : Similar compounds have shown effectiveness against cancer cells, particularly those deficient in BRCA1 and BRCA2 genes.

- Antimicrobial Properties : Related piperidine derivatives have demonstrated efficacy against resistant strains of pathogens like Candida auris.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine on pyridine | Antimicrobial |

| Piperidinyl Butenone Derivatives | Butenone with varying substitutions | Antitumor |

| 4-Piperidinol | Hydroxyl group on piperidine | Analgesic properties |

| 1-(4-(isopropylthio)phenyl)ethanone | Isopropylthio group | Potential anti-inflammatory |

Anticancer Activity

Research involving similar piperidine derivatives has highlighted their potential in targeting cancer cells. For instance, compounds that inhibit poly(ADP-ribose) polymerase (PARP) have shown promise in treating cancers with BRCA mutations. In vitro studies indicate that these compounds can effectively inhibit cell proliferation in cancer models, suggesting a potential therapeutic role for our compound under investigation.

Antifungal Efficacy

A study focused on antifungal agents revealed that piperidine-based derivatives could disrupt the plasma membrane of Candida auris, leading to cell death. The most effective derivatives demonstrated MIC values ranging from 0.24 to 0.97 μg/mL, showcasing significant antifungal activity which could be relevant for our compound's profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.